molecular formula C8H10Cl3N3S B13804356 2,3,5-Trichloro-6-hydrazino-4-(propylthio)pyridine CAS No. 58468-55-6

2,3,5-Trichloro-6-hydrazino-4-(propylthio)pyridine

Katalognummer: B13804356
CAS-Nummer: 58468-55-6
Molekulargewicht: 286.6 g/mol
InChI-Schlüssel: PHWBAMXWUKSDDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone is a synthetic organic compound characterized by the presence of three chlorine atoms, a propylthio group, and a hydrazone moiety attached to a pyridone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone typically involves the reaction of 3,5,6-trichloro-4-hydroxy-2-pyridone with propylthiol and hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5,6-Trichloro-4-hydroxy-2-picolinic Acid: Similar in structure but lacks the propylthio and hydrazone groups.

    2-amido-3,5,6-trichloro-4-cyanobenzenesulphonic acid: Another chlorinated pyridone derivative with different functional groups.

Uniqueness

3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone is unique due to the combination of its trichloro, propylthio, and hydrazone functionalities, which confer distinct chemical and biological properties not found in similar compounds.

Eigenschaften

CAS-Nummer

58468-55-6

Molekularformel

C8H10Cl3N3S

Molekulargewicht

286.6 g/mol

IUPAC-Name

(3,5,6-trichloro-4-propylsulfanylpyridin-2-yl)hydrazine

InChI

InChI=1S/C8H10Cl3N3S/c1-2-3-15-6-4(9)7(11)13-8(14-12)5(6)10/h2-3,12H2,1H3,(H,13,14)

InChI-Schlüssel

PHWBAMXWUKSDDP-UHFFFAOYSA-N

Kanonische SMILES

CCCSC1=C(C(=NC(=C1Cl)Cl)NN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.